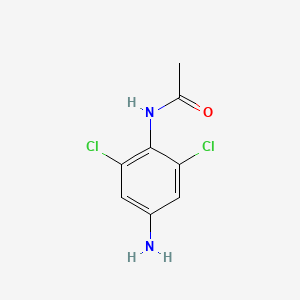

N-(4-amino-2,6-dichlorophenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-amino-2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLHYKAEJJVFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003378 | |

| Record name | N-(4-Amino-2,6-dichlorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83386-07-6 | |

| Record name | NSC84158 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Amino-2,6-dichlorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-AMINO-2',6'-DICHLOROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Amino 2,6 Dichlorophenyl Acetamide and Its Analogues

Direct Synthesis Approaches for N-(4-amino-2,6-dichlorophenyl)acetamide

The most common and direct pathway to synthesize this compound begins with the precursor 2,6-dichloro-4-nitroaniline. This pathway involves the chemical transformation of the nitro group into a primary amine, followed by the formation of an amide bond at one of the amino groups.

The conversion of the nitro group in 2,6-dichloro-4-nitroaniline to an amino group is a critical step, yielding 2,6-dichloro-1,4-phenylenediamine. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most efficient. rsc.org Aromatic amines are significant chemical intermediates, and their synthesis via the catalytic hydrogenation of aromatic nitro compounds is considered a green and efficient method. rsc.org

Several catalytic systems are effective for the reduction of aromatic nitro compounds. rasayanjournal.co.inresearchgate.net Common methods include:

Catalytic Hydrogenation : This is a widely used industrial method. google.com Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are frequently employed. commonorganicchemistry.comwikipedia.org Raney nickel is often preferred for substrates containing aromatic halogens to avoid dehalogenation. commonorganicchemistry.com The reaction typically proceeds by passing hydrogen gas through a solution of the nitroaromatic compound in the presence of the catalyst. rasayanjournal.co.inresearchgate.net The process involves the stepwise addition of hydrogen molecules to the nitro group, proceeding through nitrosobenzene and phenylhydroxylamine intermediates before forming the final aniline (B41778) derivative. researchgate.net

Metal-Acid Systems : The use of metals in acidic media is a classic and effective method for nitro group reduction. scispace.com Common combinations include iron in acidic media, tin(II) chloride (SnCl₂), and zinc (Zn) dust. commonorganicchemistry.comwikipedia.org These methods are valued for their mildness and ability to reduce nitro groups selectively in the presence of other reducible functionalities. commonorganicchemistry.comscispace.com For instance, the Bechamp reduction uses iron metal with a dilute acid like acetic acid or hydrochloric acid. researchgate.net

Other Reducing Agents : Reagents like sodium hydrosulfite and sodium sulfide can also be used, with the latter being useful for selective reductions when multiple nitro groups are present. commonorganicchemistry.comwikipedia.org

The choice of reducing agent is crucial, especially for halogenated compounds, to prevent unwanted side reactions such as dehalogenation. Non-noble metal catalysts based on cobalt, nickel, or iron are being developed as cost-effective alternatives to traditional palladium or platinum catalysts, which can sometimes cause dehalogenation. rsc.org

| Reduction Method | Reagents/Catalyst | Key Characteristics | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Nickel | High efficiency; Raney Nickel is often used to prevent dehalogenation of aryl halides. | rasayanjournal.co.incommonorganicchemistry.comwikipedia.org |

| Metal in Acidic Media | Fe/Acid; Zn/Acid; SnCl₂ | Mild and selective method that can be used in the presence of other reducible groups. | commonorganicchemistry.comscispace.com |

| Sulfide-Based Reduction | Sodium Sulfide (Na₂S) | Can be useful when hydrogenation or acidic conditions are not compatible; may selectively reduce one nitro group. | commonorganicchemistry.com |

| Metal Hydrides | Lithium aluminum hydride (LiAlH₄) | Reduces aliphatic nitro compounds to amines, but tends to produce azo products with aromatic nitro compounds. | commonorganicchemistry.com |

Following the reduction of the nitro group to form 2,6-dichloro-1,4-phenylenediamine, the next step is the formation of the amide bond through acylation. Acetylation is a fundamental organic reaction where an acetyl group (CH₃CO-) is introduced onto the nitrogen atom of an amine. ijcrt.org This reaction converts the more reactive amino group into a less reactive acetamido group. msu.edustackexchange.com

The selective mono-acetylation of 2,6-dichloro-1,4-phenylenediamine is required to produce this compound. The two amino groups in the diamine precursor have different reactivities due to the electronic effects of the chlorine substituents. The amino group at the 4-position is para to one chlorine and meta to the other, while the amino group at the 1-position is ortho to two electron-withdrawing chlorine atoms. This electronic difference can be exploited for selective acylation.

Common acetylating agents include:

Acetic Anhydride (B1165640) : This is a readily available and stable reagent frequently used for the acetylation of amines. tandfonline.com The reaction can be performed with or without a catalyst. ijcrt.orgtandfonline.com In some cases, weak acids like acetic acid (found in vinegar) can catalyze the reaction, allowing it to proceed at room temperature under solvent-free conditions. ijcrt.org

Acetyl Chloride : Another common reagent for acylation. ijcrt.org

The reaction is typically carried out by treating the diamine with a controlled amount of the acetylating agent, often in a suitable solvent. The use of a base may be employed to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine. ijcrt.org Additive-free methods in solvents like ethyl acetate have also been developed, offering a mild and clean procedure for N-acylation. tandfonline.com By controlling the reaction conditions, such as temperature and stoichiometry of the reagents, selective mono-acetylation can be achieved to yield the desired product.

| Acylating Agent | Catalyst/Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Acetic Anhydride | None, Acid, or Base Catalysis | Common, readily available reagent. Reactions can be run under mild, additive-free, or solvent-free conditions. | ijcrt.orgtandfonline.com |

| Acetyl Chloride | Often with a Base | Highly reactive acetylating agent. | ijcrt.org |

| Various Anhydrides | Lewis acids (e.g., Cu(OTf)₂), Silver triflate | Catalytic methods that proceed under mild conditions with high yields. | organic-chemistry.org |

Synthesis of this compound Derivatives via Core Modifications

The this compound molecule provides a versatile platform for the synthesis of various derivatives through modifications at three main sites: the acetamide (B32628) linkage, the chlorinated phenyl ring, and through cyclization reactions involving the amino group to form heterocyclic systems.

The acetamide group (-NHCOCH₃) offers several possibilities for derivatization. The acetamide functional group is known to be important for the biological activity of many compounds. researchgate.netarchivepp.com Modifications can be made to either the nitrogen atom or the methyl group of the acetyl moiety. For example, the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been accomplished through the alkylation of corresponding amines with chloroacetylating reagents. nih.gov

Synthetic strategies could involve:

N-Alkylation/N-Arylation : The hydrogen on the amide nitrogen can be substituted with various alkyl or aryl groups, though this can be challenging.

Modification of the Acetyl Group : The methyl group of the acetamide can be functionalized. For instance, it can be halogenated to produce an α-halo-acetamide, which is a reactive intermediate for further substitutions. Arylamine compounds have been reacted with chloroacetyl chloride to convert the amino group into a chloroacetamide, which can then react with other nucleophiles. researchgate.net This approach is used to link the core structure to other molecular fragments.

The two chlorine atoms on the phenyl ring are excellent leaving groups for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. uwindsor.canobelprize.org These reactions are powerful tools for modifying the aryl core. sigmaaldrich.com

Common palladium-catalyzed cross-coupling reactions applicable here include:

Suzuki-Miyaura Coupling : Reaction with organoboron compounds (boronic acids or esters) to form C-C bonds, introducing new aryl or alkyl groups. nobelprize.orgnih.gov

Negishi Coupling : Employs organozinc reagents and is known for its tolerance of a wide range of functional groups. nobelprize.orgnih.gov

Buchwald-Hartwig Amination : Forms C-N bonds by coupling with amines. sigmaaldrich.com

Heck Reaction : Creates C-C bonds by coupling with alkenes. sigmaaldrich.com

Sonogashira Coupling : Forms C-C bonds with terminal alkynes. sigmaaldrich.com

The reactivity of the two chlorine atoms may differ, potentially allowing for selective or sequential functionalization. Halides adjacent to nitrogen atoms in N-heteroarenes are often more reactive in these couplings. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.govacs.org The introduction of different substituents can significantly alter the steric and electronic properties of the molecule. nih.govnih.govscience.gov

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents | C-C (sp², sp³) | nobelprize.orgnih.gov |

| Negishi | Organozinc Reagents | C-C (sp², sp³) | nobelprize.orgnih.gov |

| Buchwald-Hartwig | Amines | C-N | sigmaaldrich.com |

| Heck | Alkenes | C-C (sp²) | sigmaaldrich.com |

| Sonogashira | Terminal Alkynes | C-C (sp) | sigmaaldrich.com |

The presence of a 1,4-diamine functionality (one primary amine and one amide) on the phenyl ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic compounds. rsc.orgresearchgate.net Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals and functional materials. organic-chemistry.orgorganic-chemistry.org

The free primary amino group can react with various electrophiles to form rings. Common strategies include:

Synthesis of Quinoxalines : Reaction with 1,2-dicarbonyl compounds would lead to the formation of a quinoxaline ring system.

Synthesis of Benzimidazoles : Condensation with aldehydes or carboxylic acids (or their derivatives) can yield benzimidazole structures.

Synthesis of Quinazolinones : N-heterocyclic compounds like 4-quinazolinones can be synthesized using nitrogen-containing substrates and an electrophilic carbon source, such as N,N-dimethylacetamide (DMAc) in the presence of an iron catalyst. rsc.orgnih.gov

These cyclization reactions create more complex, rigid structures, significantly expanding the chemical space accessible from the starting this compound scaffold.

Incorporation into Diverse Heterocyclic Systems

Pyrimidine-Based Derivatives

The synthesis of pyrimidine-based derivatives of this compound can be achieved through multi-component reactions. A common approach involves the one-pot reaction of a benzaldehyde derivative, ethyl cyanoacetate, and thiourea in the presence of a base like potassium bicarbonate to form a dihydropyrimidine core nih.gov. This core can then undergo further modifications. For instance, hydrazinolysis of the thiol group followed by condensation with an isatin derivative can yield complex isatin-pyrimidine hybrids nih.gov.

Another strategy involves the reaction of 4-amino-2,6-dichloropyrimidine with appropriate reagents sci-hub.stmedchemexpress.com. The synthesis of the starting pyrimidine (B1678525) itself can be accomplished by the chlorination of a dihydroxy-pyrimidine precursor . The amino group on the pyrimidine ring can then be acylated to introduce the desired acetamide side chain. For example, 4,6-dichloro-5-aminopyrimidine derivatives can be synthesized from 4,6-dyhydroxy-2-mercaptopyrimidine through a multi-step process involving nitrosation, chlorination, and subsequent reduction of the nitro group google.com.

| Starting Material | Reagents | Product | Key Transformation |

| Benzaldehyde, Ethyl cyanoacetate, Thiourea | KHCO3, Ethanol | 2-thioxo-1,2,3,4-tetrahydropyrimidine derivative | Biginelli-type condensation |

| 4,6-dyhydroxy-2-mercaptopyrimidine | 1. NaOH, 1-bromopropane 2. Fuming HNO3 3. Chlorinating agent 4. Iron powder | 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine | Multi-step synthesis |

| 4-Aminouracil | POCl3 | 4-Amino-2,6-dichloropyrimidine | Chlorination |

Pyrazine- and Thiophene-Carboxamide Analogues

Pyrazine-Carboxamide Analogues: The synthesis of pyrazine-carboxamide analogues typically involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline. mdpi.com The required pyrazine-2-carboxylic acid can be prepared, and then converted to its acyl chloride by reacting with thionyl chloride. This acyl chloride is then reacted with an aniline, such as 4-amino-2,6-dichloroaniline, in the presence of a base like pyridine to yield the final N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide derivative mdpi.com. Microwave-assisted amino dehalogenation of a chloropyrazine-carboxamide with an appropriate amine is another efficient method nih.gov.

Thiophene-Carboxamide Analogues: Thiophene-2-carboxamide derivatives can be synthesized through a one-step condensation of an N-aryl-2-chloroacetamide with various functionalized thiocarbamoyl compounds in the presence of a base like sodium ethoxide. nih.gov This method involves the initial formation of a sulfide intermediate, which then undergoes cyclization to form the thiophene ring. nih.gov Alternatively, ortho-amino thiophene carboxamides can be designed and synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). semanticscholar.orgnih.gov

| Heterocycle | Starting Materials | Reagents | Product Class |

| Pyrazine | Pyrazine-2-carboxylic acid, 4-amino-2,6-dichloroaniline | 1. SOCl2 2. Pyridine | N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |

| Thiophene | N-(4-amino-2,6-dichlorophenyl)-2-chloroacetamide, Functionalized thiocarbamoyl compound | Sodium ethoxide, Ethanol | Thiophene-2-carboxamide derivative |

Pyrrole-2-one Derivatives via Heterocyclization

The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine organic-chemistry.org. For pyrrole-2-one derivatives specifically, a potential route involves the heterocyclization of suitable precursors derived from this compound. Microwave-assisted tandem reactions of hydroamination and oxidative cyclization using natural amino acids and diethyl acetylenedicarboxylate have been explored for preparing functionalized pyrroles researchgate.net. While direct synthesis from this compound is not explicitly detailed in the provided results, established methods for pyrrole synthesis could be adapted. For instance, a suitably functionalized derivative of the starting acetamide could be made to undergo an intramolecular cyclization to form the pyrrole-2-one ring.

Triazole- and Oxadiazole-Containing Acetamides

Triazole-Containing Acetamides: 1,2,4-triazole derivatives can be synthesized by reacting a precursor thiosemicarbazide with a base such as aqueous sodium hydroxide, followed by acidification nih.gov. The resulting triazole, containing a thiol group, can then be further functionalized. Another approach involves the reaction of an iminodithioic acid ester with hydrazine hydrate to form a diamino guanidine derivative, which is a precursor for the 4-amino-1,2,4-triazole ring umlub.pl. The synthesis of 1,2,4-triazole derivatives can also be achieved through ultrasound-assisted one-pot methods combining an aldehyde, semicarbazide, and an alcohol mdpi.com.

Oxadiazole-Containing Acetamides: The synthesis of 1,3,4-oxadiazole derivatives often starts from an acid hydrazide. nih.gov For instance, an appropriate acid hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate, which is then cyclized to the oxadiazole-thione. acs.org This can be followed by reaction with an aryl acetamide derivative to yield the final product. acs.org Alternatively, acylation of a 2-amino-1,3,4-oxadiazole with chloroacetyl chloride yields a chloroacetamide derivative, which can be further modified. nih.govd-nb.info

| Heterocycle | General Precursor | Key Reagents for Cyclization |

| 1,2,4-Triazole | Thiosemicarbazide | NaOH (aq) |

| 1,3,4-Oxadiazole | Acid hydrazide | Carbon disulfide, POCl3, or I2/KI |

Benzimidazole-Fused Acetamides

The synthesis of benzimidazole-fused acetamides can be accomplished by preparing a key intermediate, 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. This is achieved by reacting 4-(2-chloroacetamido)benzoic acid with 2-mercaptobenzimidazole nih.gov. The resulting carboxylic acid can then be converted to its corresponding acyl chloride using thionyl chloride. Finally, the reaction of this acyl chloride with various substituted anilines, including 4-amino-2,6-dichloroaniline, would yield the target benzimidazole-fused acetamides nih.gov. This synthetic strategy allows for the introduction of diverse substituents on the terminal phenyl ring.

Phthalazinone Derivatives

Phthalazinone derivatives can be synthesized from hydrazine and its derivatives reacting with phthalic anhydrides or phthalides. A common method involves the reaction of phthalic anhydride with hydrazine hydrate in acetic acid. For more complex derivatives, a starting phthalazinone can be N-alkylated. For example, 4-benzylphthalazin-1(2H)-one can be reacted with ethyl acrylate to yield an ester derivative nih.gov. This ester can then be converted to a hydrazide by treatment with hydrazine hydrate. The resulting hydrazide serves as a versatile intermediate for coupling with amino acid esters or other amines to produce a variety of peptide and amide derivatives nih.govnih.gov.

Thiadiazole-Incorporated Structures

The synthesis of 1,3,4-thiadiazole derivatives often utilizes thiosemicarbazides as key starting materials. Cyclization of thiosemicarbazides with reagents like sulfuric acid or phosphorus oxychloride is a common method to form the 2-amino-1,3,4-thiadiazole ring sbq.org.br. Another route involves the oxidative cyclization of thiosemicarbazide precursors in the presence of iodine and potassium iodide in a basic solution to yield 1,3,4-oxadiazoles, which can sometimes be converted to thiadiazoles nih.gov. For 2,5-disubstituted-1,3,4-thiadiazoles, reacting N,N'-disubstituted hydrazinecarbothioamides with reagents like tetrachlorobenzoquinone can lead to the formation of the thiadiazole ring among other products mdpi.com. These foundational thiadiazole structures can then be elaborated to incorporate the this compound moiety through standard amide bond formation or substitution reactions.

Pyridazinone Analogues

The synthesis of pyridazinone analogues represents a significant area of medicinal chemistry, aimed at exploring new chemical space for potential biological activity. The construction of these heterocyclic systems can be approached through various synthetic pathways, often involving the formation of the core pyridazinone ring followed by functional group manipulations.

A common strategy for creating 4-amino pyridazinone derivatives involves multi-step synthetic sequences. For instance, the synthesis can start from an isoxazole-pyridazinone precursor. Through a reaction involving methanol and triethylamine, the isoxazole nucleus can be opened to yield an intermediate that is then further modified. nih.gov Subsequent steps can include hydrolysis, conversion to an amide, and reaction with reagents like phosphorus oxychloride to introduce different functionalities. nih.govsemanticscholar.org

The introduction of the critical amino group at the 4-position, or its subsequent acylation to form an acetamide, is a key step in creating analogues of this compound. One documented method involves the acylation of a 4-amino group on a pre-formed pyridazinone scaffold. This reaction is typically carried out using a suitable anhydride in a solvent like pyridine, often in a sealed vessel under heat, to yield the final N-acylated pyridazinone compound. nih.gov

The table below illustrates a general synthetic step for the acylation of a 4-amino pyridazinone precursor.

Table 1: General Acylation of 4-Amino Pyridazinone

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Amino-6-phenyl-2H-pyridazin-3-one | Acetic Anhydride | Pyridine, Sealed Vessel | 4-Acetamido-6-phenyl-2H-pyridazin-3-one |

Sulfonamide-Bridged Derivatives

The synthesis of derivatives incorporating a sulfonamide bridge is a well-established strategy to produce compounds with a wide spectrum of biological activities. nih.govnih.gov The most common and effective method for creating these structures involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in

In the context of this compound, sulfonamide-bridged derivatives can be conceptualized where the 4-amino group is linked to an aryl sulfonyl group. The general synthesis involves reacting an amino-acetamide compound with an appropriate aryl sulfonyl chloride. For example, new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties have been designed and synthesized to explore their potential biological activities. nih.gov This approach combines the structural features of both acetamide and sulfonamide pharmacophores. nih.gov

The reaction is typically carried out in a suitable solvent like dichloromethane. An excess of a base, such as triethylamine, is added to neutralize the HCl generated during the reaction, driving the formation of the final sulfonamide product. mdpi.com

Table 2: Synthesis of Sulfonamide-Acetamide Derivatives

| Amine Reactant | Sulfonyl Chloride Reactant | Base | Solvent | General Product Structure |

|---|---|---|---|---|

| N-Arylacetamide | Arylsulfonyl chloride | Triethylamine | Dichloromethane | Aryl-SO₂-NH-Aryl-NH-CO-CH₃ |

| 2-(Arylamino)acetamide | Arylsulfonyl chloride | Triethylamine | Dichloromethane | Aryl-SO₂-NH-Aryl-CH₂-CO-NH-Aryl |

Green Chemistry Principles in N-Acyl Aniline Synthesis

The synthesis of N-acyl anilines, such as acetanilide and its derivatives, has traditionally involved reagents that pose environmental and health risks. Conventional acetylation often employs acetyl chloride or acetic anhydride. ijtsrd.com Acetic anhydride is not atom-economical as it generates a molecule of acetic acid as a byproduct for every molecule of acetylated product. ijirset.comimist.ma Furthermore, these reactions may use toxic solvents like dichloromethane or pyridine. imist.ma

In response, green chemistry principles have been applied to develop more environmentally benign synthetic routes. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. ttwrdcs.ac.in

Key green strategies for N-acetylation include:

Avoiding Hazardous Reagents: Replacing acetic anhydride with glacial acetic acid. ijtsrd.comijirset.com While the reaction may be slower, it avoids the use of a corrosive and non-atom-economical reagent.

Use of Benign Catalysts: Employing catalysts to facilitate the reaction with less hazardous reagents. A magnesium sulphate-glacial acetic acid system has been shown to be an inexpensive and eco-friendly catalyst for the acetylation of aniline. ijtsrd.com Zinc dust is also used, which helps prevent oxidation during the reaction. ijirset.comyoutube.com

Alternative Solvents: Performing the reaction in aqueous media or even solvent-free conditions to avoid the use of chlorinated organic solvents. imist.ma

Novel Catalysts: Exploring the use of plant extracts as biodegradable and eco-friendly catalysts. ttwrdcs.ac.in

The table below provides a comparison between conventional and greener synthetic methods for N-acetylation.

Table 3: Comparison of Conventional vs. Green N-Acetylation Methods

| Feature | Conventional Method | Green Method |

|---|---|---|

| Acetylation Agent | Acetic Anhydride / Acetyl Chloride ijirset.com | Glacial Acetic Acid ijtsrd.com |

| Catalyst/Reagent | Often none, or pyridine imist.ma | Zinc dust, MgSO₄ ijtsrd.comijirset.com |

| Solvent | Dichloromethane, Chloroform imist.ma | Water, Solvent-free ijtsrd.comimist.ma |

| Byproducts | Acetic acid (from anhydride), HCl (from chloride) ijirset.com | Minimized waste byproducts ijirset.com |

| Atom Economy | Lower, due to byproduct formation imist.ma | Higher ijirset.com |

Prodrug Design Strategies Utilizing the Acetamide Functional Group

Prodrug design is a powerful strategy used to overcome undesirable physicochemical, biopharmaceutical, or pharmacokinetic properties of a pharmacologically active compound. researchgate.net A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. researchgate.net The acetamide functional group is a key moiety used in this approach, particularly for drugs containing a primary or secondary amine.

The conversion of an amine to an acetamide can profoundly alter a molecule's properties in several beneficial ways:

Improved Permeability: The N-acetylation of a polar amino group increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby improving oral absorption and bioavailability. digitellinc.com

Enhanced Solubility: While N-acetylation often increases lipophilicity, the amide group can also participate in hydrogen bonding, and in some cases, appropriate derivatization can be used to attach solubilizing promoieties to improve aqueous solubility. ewadirect.comnih.gov

Increased Stability: The acetamide group can protect a labile amino group from premature metabolism or chemical degradation, thereby increasing the drug's stability and half-life. digitellinc.com

Site-Selective Delivery: Prodrugs can be designed to be activated by specific enzymes that are abundant in a target tissue (e.g., a tumor or the liver). digitellinc.comewadirect.com The acetamide linkage can be cleaved by amidase enzymes, which have varying expression levels in different tissues, to release the active amine drug at the desired site of action.

The acetamide group in this compound itself can be viewed as a modification of the parent compound, 4-amino-2,6-dichloroaniline, making it more drug-like. Conversely, the free 4-amino group could be a site for further modification to create a different prodrug.

The table below summarizes how the acetamide functional group can be used to address common challenges in drug design.

Table 4: Role of the Acetamide Group in Prodrug Design

| Challenge in Drug Design | Prodrug Strategy with Acetamide | Mechanism of Action |

|---|---|---|

| Poor Membrane Permeability | N-acetylation of a polar amine | Increases lipophilicity, masking the polar amine group. digitellinc.com |

| Poor Aqueous Solubility | Attachment of a solubilizing promoiety via the amine | The acetamide linkage can be part of a larger promoiety designed to enhance solubility. |

| Chemical or Metabolic Instability | Protection of the amine group as an acetamide | The amide bond is generally more stable to degradation than a free amine. digitellinc.com |

| Lack of Site Specificity | Design for site-specific enzymatic cleavage | Amidases concentrated in the target tissue can cleave the acetamide to release the active drug. ewadirect.com |

Chemical Reactivity and Mechanistic Pathways Involving N 4 Amino 2,6 Dichlorophenyl Acetamide

Hydrolysis Reactions of Amide Linkages Under Varied Conditions

The amide bond, while generally stable, can undergo hydrolysis to yield a carboxylic acid and an amine. amrita.edu This process is typically slow under neutral conditions but can be accelerated by heating in the presence of acid or base. masterorganicchemistry.comyoutube.com

Under acidic conditions , the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine as its conjugate acid, ultimately yielding a carboxylic acid. masterorganicchemistry.com For N-(4-amino-2,6-dichlorophenyl)acetamide, this would result in the formation of acetic acid and 4-amino-2,6-dichloroaniline. The reaction is driven to completion by the protonation of the liberated amine, which prevents the reverse reaction from occurring. masterorganicchemistry.com

In basic hydrolysis , a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the amide anion. This anion is a strong base and subsequently deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an amine. youtube.com In the case of this compound, treatment with a strong base like sodium hydroxide would yield sodium acetate and 4-amino-2,6-dichloroaniline.

The rate and mechanism of hydrolysis can be significantly influenced by the substituents on the aromatic ring. While specific studies on this compound are not abundant, research on other chloroacetamide herbicides indicates that the nature of the substituents can dramatically affect reactivity. researchgate.net Both amide and ether group cleavage have been observed under acidic conditions for related compounds. researchgate.net

| Condition | Reactants | Products | Key Mechanistic Feature |

| Acidic | This compound, H₃O⁺, Heat | Acetic acid, 4-amino-2,6-dichloroanilinium ion | Protonation of the carbonyl oxygen increases electrophilicity. |

| Basic | This compound, OH⁻, Heat | Acetate, 4-amino-2,6-dichloroaniline | Nucleophilic attack by hydroxide ion on the carbonyl carbon. |

Functional Group Interconversions on the Amino and Halogenated Phenyl Moieties

The presence of a primary amino group and a dichlorinated phenyl ring allows for a range of functional group interconversions, enabling the synthesis of diverse derivatives.

The amino group can undergo various reactions common to aromatic amines. For instance, it can be acylated to form a diamide, diazotized to yield a diazonium salt which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X where X is a halogen), or it can serve as a nucleophile in substitution reactions. The synthesis of related acetamide (B32628) derivatives often involves the reaction of an arylamine with chloroacetyl chloride to convert the amino group to an amide. researchgate.net

The halogenated phenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the acetylamino group. However, the amino group is an activating, ortho-, para-director. The positions ortho to the amino group (and meta to the acetylamino group) are the most likely sites for substitution, although the steric hindrance from the adjacent chlorine atoms would be a significant factor. Nucleophilic aromatic substitution of the chlorine atoms is also a possibility, though it would require harsh reaction conditions or the presence of a strongly activating group.

Reaction Mechanisms in the Formation of Specific Derivatives and Analogues

The synthesis of derivatives from this compound often involves leveraging the reactivity of the amide and amino functional groups.

For example, the synthesis of more complex heterocyclic structures can be initiated from this scaffold. The reaction of related aromatic chloroacetamides with potassium thiocyanate can lead to the formation of thiazolidinone rings. researchgate.net The mechanism would likely involve the nucleophilic attack of the thiocyanate ion on the carbon bearing the chlorine in a precursor chloroacetamide, followed by intramolecular cyclization.

The formation of benzoxazinones from aniline (B41778) derivatives and carbon monoxide has been achieved using a Rh(III) catalyst. chemistryviews.org In this type of reaction, an acetanilide (an N-acyl aniline derivative) undergoes direct ortho-C-H bond carbonylation. chemistryviews.org A similar strategy could potentially be applied to this compound, where the C-H bond ortho to the acetylamino group is activated for carbonylation, leading to a tricyclic derivative.

Oxidative Pathways Leading to Reactive Metabolites (e.g., Benzoquinoneimine Intermediates from Related Compounds)

The oxidation of aromatic amines can lead to the formation of reactive intermediates. While specific data for this compound is limited, the oxidative pathways of aniline and its derivatives are well-documented and provide a relevant model. The chemical oxidation of aniline can lead to the formation of p-benzoquinone. researchgate.net This is thought to proceed through the hydrolysis of an oxidized aniline dimer, N-phenyl-1,4-benzoquinonediimine. researchgate.net

Analogously, the oxidation of the amino group in this compound could potentially lead to the formation of a benzoquinoneimine intermediate. This highly electrophilic species would be susceptible to nucleophilic attack by cellular macromolecules, a process often implicated in the toxicity of aromatic amines. The presence of the electron-withdrawing chlorine atoms on the ring may influence the stability and reactivity of such an intermediate.

Significance of Amide Bond Formation in Synthetic Organic Chemistry and Drug Design

The amide bond is a cornerstone of synthetic organic chemistry and is of paramount importance in drug design. nih.govacsgcipr.org It is a key structural feature in a vast number of biologically active molecules, including many top-selling pharmaceuticals. amrita.eduacsgcipr.org

In Synthetic Organic Chemistry:

The formation of an amide bond is one of the most frequently performed reactions. hepatochem.comrsc.org The most common method involves the coupling of a carboxylic acid and an amine. hepatochem.com This often requires the activation of the carboxylic acid, for which a wide array of coupling reagents have been developed. hepatochem.com The stability of the amide bond makes it an ideal linker in the construction of complex molecules. amrita.edu

In Drug Design:

The amide group's unique properties make it a valuable component of pharmacophores. It can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), enabling strong interactions with biological targets such as enzymes and receptors. nih.govnih.gov The planarity of the amide bond, due to resonance, imparts a degree of conformational rigidity to molecules, which can be advantageous for binding affinity. nih.gov Furthermore, the amide bond is relatively stable to metabolic degradation, contributing to the pharmacokinetic profile of a drug. nih.gov The ubiquity of the amide bond in medicinal chemistry is highlighted by its presence in approximately 25% of all marketed drugs. amrita.edu

The strategic incorporation of amide functionalities, as seen in this compound and its derivatives, is a fundamental tactic in the development of new therapeutic agents.

Structure Activity Relationship Sar Studies of N 4 Amino 2,6 Dichlorophenyl Acetamide Derivatives

Impact of Substituent Variation on Molecular Interactions and Observed Bioactivities

Research on analogous structures, such as pyrido[2,3-d]pyrimidin-7-ones containing a 6-(2,6-dichlorophenyl) group, reveals that modifications to an associated phenylamino moiety significantly impact potency. For instance, the introduction of polar groups can enhance activity. A study of these derivatives as Abl kinase inhibitors showed that compounds substituted with polar groups were more potent than those with hydrophobic substituents. Specifically, a derivative with an amino group was tenfold more potent than a derivative with a fluoro group at the same position. This suggests that hydrogen bonding or other polar interactions are critical for the compound's mechanism of action.

Conversely, "capping" these polar groups with hydrophobic moieties, such as an acetate or chloroacetamide, led to a decrease in potency. This indicates that the availability of the polar group for interaction is essential and that bulky, non-polar additions can sterically hinder the optimal binding of the molecule to its target.

In a different series of N-phenyl-2,2-dichloroacetamide analogues designed as potential anticancer agents, cytotoxicity assays revealed a clear SAR trend. The potency of these compounds, measured by their IC50 values against the A549 cell line, varied significantly with different substitutions, highlighting the importance of the chemical composition in determining biological activity.

Table 1: Cytotoxicity of N-phenyl-2,2-dichloroacetamide Derivatives

| Compound ID | IC50 (µm/ml) |

|---|---|

| D4 | 0.167 |

| D5 | 0.191 |

| D8 | 0.218 |

| D9 | 0.238 |

| D11 | 0.290 |

| D12 | 0.409 |

| D14 | 0.635 |

This table is based on data from a study on N-phenyl-2,2-dichloroacetamide analogues and their anti-proliferative effects.

Similarly, studies on thioacetamide-triazole derivatives have shown that substitutions on the central acetamide (B32628) linker are nuanced. While introducing a methyl branch to the linker substantially decreased antibacterial activity, other modifications retained it, underscoring the specific steric and electronic requirements of the target's binding pocket.

Stereochemical Considerations in Derivative Synthesis and Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the synthesis and biological function of pharmacologically active compounds. The specific spatial orientation of functional groups can determine whether a molecule fits into the binding site of a biological target, much like a key fits into a lock. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities.

In the context of N-(4-amino-2,6-dichlorophenyl)acetamide derivatives, the introduction of a chiral center would necessitate stereocontrolled synthesis to isolate the desired stereoisomer. While specific studies focusing solely on the stereochemistry of this compound were not found in the reviewed literature, the importance of this aspect is well-established in analogous systems.

For example, in a study of novel benzamide derivatives designed as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors, the optical resolution of a racemic compound led to a dramatic divergence in pharmacological profiles. The (R)-enantiomer showed strong affinity for both receptors, whereas the (S)-enantiomer was potent and selective for only the serotonin 5-HT3 receptor. nih.gov This highlights how stereoisomers of a closely related amide-containing structure can have distinct biological targets and activities.

Furthermore, research into N-alkyl-4-methylamphetamine (4-MA) analogs demonstrates that stereoisomers can have different potencies and mechanisms of action. The (S)-enantiomers of these analogs are consistently more potent than their (R)-counterparts. Lengthening an N-alkyl chain on these molecules converts them from potent, non-selective releasing agents to more selective agents, with the stereochemical configuration playing a key role in this functional switch. This principle, where stereochemistry dictates potency and selectivity, is broadly applicable in drug design and would be a crucial consideration in the development of any chiral derivatives of this compound.

Pharmacophore Identification and Optimization for Targeted Biological Responses

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying and optimizing the pharmacophore of this compound derivatives is essential for designing compounds with enhanced potency and selectivity.

For the related N-phenyl-2,2-dichloroacetamide analogues, quantitative structure-activity relationship (QSAR) studies have been employed to correlate their chemical structures with anticancer activity. Such computational models help to identify the key pharmacophoric features required for potent inhibition of target enzymes like Pyruvate Dehydrogenase Kinase (PDK). These studies can reveal the importance of specific hydrogen bond donors, acceptors, aromatic rings, and hydrophobic features for biological activity. Based on the results of QSAR models, new molecular entities can be designed with optimized binding affinities for the target enzyme.

In the development of novel insecticides from thienylpyridyl- and thioether-containing acetamides, SAR analysis revealed that the combination of a thienylpyridine heterocycle, a thioether group, and the acetamide motif constituted a critical pharmacophore for high insecticidal effect. Step-by-step structural optimization based on this core pharmacophore led to the identification of potent lead compounds. This process demonstrates a classic approach to pharmacophore optimization, where a "hit" compound's structure is systematically modified to improve its biological response.

Advanced Research Perspectives and Future Directions for N 4 Amino 2,6 Dichlorophenyl Acetamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of acetamide (B32628) derivatives often involves the acylation of an amine with an acetylating agent. For N-(4-amino-2,6-dichlorophenyl)acetamide, this would typically involve the reaction of 4-amino-2,6-dichloroaniline with an acetyl source. Future research could focus on developing more efficient and selective synthetic methodologies.

Potential Research Avenues:

Catalyst Optimization: Investigating novel catalysts to improve reaction kinetics and yield. This could include exploring enzymatic catalysis for a more environmentally friendly and highly selective process.

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation could potentially reduce reaction times and increase yields compared to conventional heating methods.

A comparative analysis of potential synthetic routes is presented in the table below.

| Synthetic Route | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Well-established methodology | Potentially harsh reaction conditions, lower yields |

| Enzymatic Catalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost |

| Flow Chemistry | High throughput, precise control, improved safety | Initial setup cost and optimization |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Potential for localized overheating and side reactions |

Exploration of Diverse Derivatization Strategies for Targeted Applications

Derivatization of the core this compound structure could unlock a wide range of applications by modifying its physicochemical and pharmacological properties. The primary amino group and the acetamide moiety are key sites for chemical modification.

Potential Derivatization Strategies:

N-Alkylation/Arylation: Introducing various alkyl or aryl groups at the primary amine could modulate lipophilicity and target specificity.

Amide Bond Modification: Synthesis of analogues with different acyl groups in place of the acetyl group could influence metabolic stability and biological activity.

Bioisosteric Replacement: Replacing the chloro substituents on the phenyl ring with other functional groups (e.g., trifluoromethyl, methoxy) could alter the electronic properties and binding interactions of the molecule.

The table below outlines potential applications based on different derivatization approaches.

| Derivatization Site | Modification | Potential Targeted Application |

| Primary Amino Group | N-alkylation with long chains | Enhanced membrane permeability |

| N-acylation with bioactive acids | Prodrug design | |

| Acetamide Group | Replacement with other amides | Modulation of metabolic stability |

| Phenyl Ring | Bioisosteric replacement of chlorine atoms | Altered receptor binding affinity |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational modeling offers a powerful tool to predict the properties and biological activities of this compound and its derivatives, thereby guiding experimental work.

Key Computational Approaches:

Density Functional Theory (DFT): DFT studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its stability and potential reaction mechanisms.

Molecular Docking: If a biological target is identified, molecular docking can predict the binding affinity and orientation of the compound within the active site of a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of derivatives with their biological activity, enabling the predictive design of more potent compounds.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing.

Integration of In Vitro Mechanistic Studies with Computational Predictions for Comprehensive Biological Insights

A synergistic approach combining computational predictions with experimental in vitro studies is crucial for a thorough understanding of the biological effects of this compound and its analogues.

Integrated Workflow:

Hypothesis Generation: Computational modeling can generate hypotheses about the potential biological targets and mechanisms of action.

In Vitro Validation: These hypotheses can then be tested through a battery of in vitro assays, such as enzyme inhibition assays, receptor binding assays, and cell-based functional assays.

Iterative Refinement: The experimental results can be used to refine and validate the computational models, leading to a more accurate predictive tool for the design of next-generation compounds.

For instance, if computational docking suggests that a derivative might inhibit a particular kinase, this can be experimentally verified through kinase activity assays. Discrepancies between predicted and observed activity can then inform adjustments to the computational model. This iterative cycle of prediction and validation is a cornerstone of modern drug discovery and can accelerate the identification of lead compounds.

Q & A

Q. What are the recommended methods for synthesizing N-(4-amino-2,6-dichlorophenyl)acetamide in academic laboratories?

Synthesis typically involves acetylation of the precursor amine (e.g., 4-amino-2,6-dichloroaniline) using acetic anhydride or acetyl chloride under controlled conditions. Purification via recrystallization from ethanol or methanol is common. For structurally related compounds, reaction optimization includes temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize byproducts . Characterization via melting point analysis and spectroscopic methods (¹H/¹³C NMR, IR) is critical for confirming purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide methyl at δ 2.1 ppm) and carbon backbone .

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ expected at m/z 233.03) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns in crystalline forms .

Q. How can researchers validate the purity of this compound post-synthesis?

Combine chromatographic (HPLC, TLC) and thermal (DSC, TGA) analyses. For example, HPLC with a C18 column (acetonitrile/water mobile phase) can detect impurities at <0.5% levels. Thermal stability studies (TGA) assess decomposition temperatures, while DSC identifies polymorphic transitions .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electronic properties, charge distribution, and reaction pathways. Molecular docking studies can explore interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate predictions with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy) .

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

- Scenario : Discrepancies in bond lengths or angles between XRD and DFT-optimized structures.

- Resolution : Re-refine XRD data using software like SHELXL to check for systematic errors. Cross-validate with solid-state NMR to assess crystal packing effects. For dynamic discrepancies (e.g., tautomerism), variable-temperature XRD or neutron diffraction may clarify .

Q. What strategies mitigate polymorphism issues during crystallization of this compound?

- Solvent Screening : Use solvents with varying polarities (e.g., DMSO vs. hexane) to isolate polymorphs.

- Seeding : Introduce pre-characterized crystals to control nucleation.

- In Situ Monitoring : Raman spectroscopy or PXRD tracks phase transitions during crystallization .

Q. How does substituent positioning (2,6-dichloro vs. 4-amino) influence the compound’s supramolecular assembly?

The 2,6-dichloro groups sterically hinder π-π stacking, while the 4-amino group facilitates hydrogen-bonded networks (e.g., N-H···O=C interactions). Comparative studies of analogs (e.g., N-(4-chlorophenyl)acetamide) show reduced crystallinity when bulky substituents disrupt packing .

Data Contradiction and Reproducibility

Q. Why might reported melting points for this compound vary across studies?

Variations arise from:

- Polymorphism : Different crystalline forms exhibit distinct melting points.

- Purity : Impurities (e.g., unreacted amine) depress melting ranges.

- Methodology : Heating rate differences (e.g., 1°C/min vs. 5°C/min) in DSC .

Q. How should researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Standardize Assays : Use positive controls (e.g., lidocaine for sodium channel blocking ) and replicate across cell lines.

- Evaluate Solubility : Poor solubility in biological buffers may artifactually reduce activity. Use co-solvents (e.g., DMSO ≤1%) with cytotoxicity controls .

Methodological Best Practices

Q. What protocols ensure robust refinement of X-ray crystal structures for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.